molecular formula C15H14N4OS2 B2661725 1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide CAS No. 1286699-36-2

1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2661725
CAS No.: 1286699-36-2
M. Wt: 330.42
InChI Key: JSTVCVOMGSEASP-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide is a synthetic compound featuring a benzothiazole moiety linked to a methylthiazole group via an azetidine-3-carboxamide bridge. This specific molecular architecture is of significant interest in medicinal chemistry, particularly in the field of central nervous system (CNS) drug discovery. Compounds within this structural class have been investigated as potential anticonvulsant agents, demonstrating promising activity in preclinical models such as the maximal electroshock seizure (MES) test . The design rationale often incorporates the benzothiazole and thiazole rings as key pharmacophoric elements, which are privileged structures in pharmaceuticals known to contribute to diverse biological activities . The azetidine carboxamide linker provides a conformationally restricted scaffold that can mimic essential hydrogen-bonding interactions, a critical feature for molecular recognition in many biological systems . Research into such analogs aims to develop novel therapeutic candidates with improved efficacy and safety profiles, highlighting the value of this compound for lead optimization and structure-activity relationship (SAR) studies in neuroscience and pharmacology research.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-9-6-16-14(21-9)18-13(20)10-7-19(8-10)15-17-11-4-2-3-5-12(11)22-15/h2-6,10H,7-8H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTVCVOMGSEASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole and thiazole intermediates, followed by their coupling with an azetidine-3-carboxamide derivative. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacology.

Antimicrobial Activity

Studies have shown that compounds with thiazole and benzo-thiazole moieties often demonstrate antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria. The presence of the azetidine ring may enhance the bioactivity of the compound by improving its interaction with microbial targets.

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interfere with cellular processes. Research into similar thiazole-containing compounds has indicated their role in inhibiting tumor growth and promoting apoptosis in cancer cells. The specific mechanisms through which this compound operates are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide may also act as an enzyme inhibitor. For example, compounds with similar structures have been explored for their ability to inhibit enzymes involved in disease processes, such as proteases and kinases. This could position the compound as a therapeutic agent in diseases where these enzymes play a critical role.

Case Studies

Several studies have highlighted the applications of similar compounds in clinical settings:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various thiazole derivatives against resistant strains of bacteria, demonstrating that modifications to the thiazole ring significantly impacted their activity .
  • Cancer Cell Line Studies : Research on thiazole-based compounds showed promising results in inhibiting proliferation in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Enzyme Inhibition Assays : A series of enzyme inhibition assays revealed that compounds with structural similarities to 1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide effectively inhibited key enzymes involved in cancer metabolism .

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole Moieties

2.1.1. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Core Structure : Benzamide linked to a 5-chlorothiazole.
  • Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a critical enzyme in anaerobic metabolism, via interaction with the amide anion .
  • Comparison :
    • Unlike the target compound, this analogue lacks an azetidine ring, reducing conformational rigidity. The chloro-substituted thiazole may improve target specificity but could increase toxicity risks.
2.1.2. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
  • Core Structure : Isoxazole-carboxamide linked to a 5-methylthiazole.
  • Key Features :
    • Methyl substitution on thiazole enhances lipophilicity.
    • Isoxazole introduces additional hydrogen-bonding sites .
  • Comparison :
    • The isoxazole ring differs from the azetidine in electronic properties and steric demands. This may alter solubility and membrane permeability compared to the target compound.

Benzo[d]thiazole Derivatives

2.2.1. N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzimidazol-1-yl)acetamide
  • Core Structure : Coumarin-benzimidazole hybrid linked to benzo[d]thiazole.
  • Key Features :
    • Exhibits broad-spectrum activity against bacterial, fungal, and malarial pathogens due to dual aromatic systems .
  • Comparison :
    • The target compound’s azetidine may confer better metabolic stability than the coumarin-benzimidazole scaffold, which is prone to oxidative degradation.

Azetidine vs. Cyclopropane Carboxamides

2.3.1. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide
  • Core Structure : Cyclopropane-carboxamide with benzo[d][1,3]dioxole and thiazole.
  • Comparison :
    • Azetidine’s larger ring size reduces strain, improving synthetic accessibility and stability compared to cyclopropane derivatives.

Pharmacological and Biochemical Implications

  • Thiazole and Benzo[d]thiazole Roles :
    • Thiazole rings participate in π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., PFOR in ) .
    • Benzo[d]thiazole derivatives are associated with antimicrobial activity, suggesting the target compound may share similar mechanisms .
  • Azetidine Advantages :
    • Conformational restriction enhances binding specificity.
    • Reduced metabolic degradation compared to linear or less rigid analogues.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Azetidine-carboxamide Benzo[d]thiazole, 5-methylthiazole Hypothesized antimicrobial -
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide 5-Cl-thiazole, 2,4-difluorophenyl PFOR inhibition
N-(Benzo[d]thiazol-2-yl)-2-...acetamide Coumarin-benzimidazole Benzo[d]thiazole, coumarin Antimicrobial, antimalarial
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-carboxamide 5-methylthiazole, isoxazole Structural analogue

Biological Activity

1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide exhibit significant antitumor properties. For instance, derivatives with similar scaffolds have shown IC50 values below 5 μM against various cancer cell lines, including HeLa and A549 cells. Specifically, a related compound (C27) exhibited IC50 values of 2.07 ± 0.88 μM against HeLa cells and 3.52 ± 0.49 μM against A549 cells, indicating potent growth inhibition .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties, particularly against Gram-positive bacteria. Screening tests on related thiazole derivatives indicated selective antibacterial activity, although the overall potency was moderate . The minimal inhibitory concentrations (MIC) for several compounds were documented, highlighting their potential as antibacterial agents.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteriaMIC (μg/mL)
Compound ABacillus subtilis>100
Compound BStaphylococcus aureus>100
Compound CEscherichia coli>100

The preliminary mechanisms underlying the antitumor effects of these compounds are believed to involve apoptosis induction and cell cycle arrest. In vitro studies suggest that these compounds may interfere with critical signaling pathways involved in cancer cell proliferation .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Antitumor Effects : A study involving a derivative similar to our compound showed promising results in a Phase II clinical trial for patients with advanced lung cancer, demonstrating a significant reduction in tumor size and improved survival rates.
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiazole derivatives, revealing effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting potential for therapeutic applications in resistant infections.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare azetidine-3-carboxamide derivatives like this compound?

Answer:
Azetidine-3-carboxamide derivatives are typically synthesized via amide coupling reactions. For example, a protocol involves reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in the presence of triethylamine in dioxane, followed by recrystallization from ethanol-DMF mixtures to isolate the product . Another method uses pyridine as a solvent and base for coupling benzoyl chloride derivatives with thiazol-2-amine analogs, monitored by TLC and purified via column chromatography . Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .

Advanced: How can reaction parameters be optimized to enhance yield in amide coupling steps for this compound?

Answer:
Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane or pyridine) improve solubility of intermediates .
  • Catalyst/base : Triethylamine or pyridine facilitates deprotonation, accelerating nucleophilic attack .
  • Temperature : Room-temperature reactions minimize side products, while elevated temperatures may be needed for sluggish reactions .
  • Purification : Gradient column chromatography or recrystallization in ethanol-DMF mixtures enhances purity . Comparative studies suggest pyridine-based systems yield >75% purity, while dioxane-triethylamine systems achieve ~65% .

Basic: What spectroscopic techniques validate the structural identity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm, thiazole protons at δ 7.0–8.5 ppm) and carbon connectivity .
  • IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass spectrometry : Verifies molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Advanced: How are contradictions in biological activity data resolved among structurally analogous thiazole derivatives?

Answer:

  • Structure-Activity Relationship (SAR) studies : Systematic substitution of the benzothiazole or thiazole moieties identifies critical functional groups. For instance, electron-withdrawing groups on the benzothiazole ring enhance anticancer activity .
  • Dose-response assays : IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) clarify potency variations .
  • Computational docking : Predicts binding modes to targets like PFOR enzyme, where hydrogen bonding (N–H⋯N) and π-π stacking influence activity .

Basic: What in vitro assays evaluate the anticancer potential of this compound?

Answer:

  • Cytotoxicity assays : MTT or SRB assays measure viability in cancer cell lines (e.g., HepG2, A549) .
  • Apoptosis detection : Flow cytometry with Annexin V/PI staining quantifies programmed cell death .
  • Enzyme inhibition : PFOR activity assays (via NADH oxidation) assess mechanistic targeting .

Advanced: How does the electronic nature of the thiazole ring modulate biological target interactions?

Answer:

  • Electron-deficient thiazoles : Enhance hydrogen bonding with catalytic residues (e.g., PFOR’s active site), as seen in nitro- or chloro-substituted derivatives .
  • Hydrophobic substituents : Methyl groups on the thiazole improve membrane permeability, correlating with higher in vivo efficacy .
  • Conformational analysis : X-ray crystallography reveals planar thiazole-amide arrangements critical for stacking interactions .

Basic: What purification strategies are effective for azetidine-3-carboxamide derivatives?

Answer:

  • Recrystallization : Ethanol-DMF (1:1) mixtures yield high-purity crystals .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) removes polar impurities .
  • TLC monitoring : Rf values (0.3–0.5 in ethyl acetate/hexane) guide fraction collection .

Advanced: Which computational methods predict binding affinity to enzymes like PFOR?

Answer:

  • Molecular docking (AutoDock/Vina) : Simulates ligand-enzyme interactions, highlighting hydrogen bonds between the amide group and PFOR’s Arg314 .
  • Molecular Dynamics (MD) : Assesses stability of the ligand-protein complex over 100-ns simulations .
  • QSAR models : Relate substituent electronegativity to IC₅₀ values, guiding lead optimization .

Basic: How is compound stability assessed under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze by HPLC for degradation products .
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures (>200°C for most thiazoles) .
  • Light exposure : ICH guidelines (UV/vis light) evaluate photodegradation .

Advanced: What challenges arise when translating in vitro anticancer activity to in vivo models?

Answer:

  • Bioavailability : Poor solubility (logP >3) limits absorption; nanoformulations (liposomes) improve delivery .
  • Metabolic stability : Cytochrome P450 assays identify rapid clearance pathways (e.g., oxidation of methyl-thiazole) .
  • Toxicity : Histopathology in rodent models assesses hepatic/renal safety .

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